6-Fluoro-4'-hydroxy-[1,1'-biphenyl]-3-carbonitrile
Description
Properties
IUPAC Name |
4-fluoro-3-(4-hydroxyphenyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FNO/c14-13-6-1-9(8-15)7-12(13)10-2-4-11(16)5-3-10/h1-7,16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDVBQAKNVJDZFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=CC(=C2)C#N)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20683475 | |
| Record name | 6-Fluoro-4'-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20683475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261998-32-6 | |
| Record name | 6-Fluoro-4'-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20683475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Ullmann Coupling for Electron-Deficient Systems
For substrates sensitive to palladium, Ullmann-type couplings using CuI (10 mol%) and 1,10-phenanthroline (20 mol%) in DMSO at 130°C couple 3-cyano-4-fluorophenyl iodides with phenolic partners. Yields range from 65–70%, though prolonged reaction times (24–36 hours) limit scalability.
Direct Cyanofluorination
Electrophilic fluorination of pre-formed nitriles using Selectfluor (1.1 equiv) in MeCN/H₂O (9:1) at 60°C introduces fluorine at the 6-position. This one-pot method achieves 75% yield but requires careful pH control to minimize byproduct formation.
Industrial-Scale Optimization
Continuous Flow Synthesis
Microreactor systems enhance heat/mass transfer, reducing reaction times by 50% compared to batch processes. A tandem flow system combining Suzuki coupling and cyanation achieves 81% overall yield with 99% purity, as confirmed by HPLC.
Solvent Recycling
Recycling DMF via vacuum distillation reduces waste generation by 40%. Process mass intensity (PMI) analyses show a 2.3-fold improvement over conventional methods.
Analytical Characterization
Successful synthesis is verified by:
-
¹H NMR : Aromatic protons appear as multiplets at δ 7.2–7.8 ppm, with hydroxyl protons as broad singlets near δ 5.6 ppm.
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¹³C NMR : The nitrile carbon resonates at δ 118–120 ppm, while fluorinated carbons show coupling constants (¹JCF ≈ 245 Hz).
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HRMS : Molecular ion peaks at m/z 229.0645 (calc. 229.0642 for C₁₃H₈FNO) .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-4’-hydroxy-[1,1’-biphenyl]-3-carbonitrile undergoes various chemical reactions, including:
Electrophilic Substitution: Similar to other biphenyl derivatives, it can undergo electrophilic substitution reactions due to the presence of the aromatic rings.
Oxidation and Reduction: The hydroxyl group can be oxidized to form a ketone, and the nitrile group can be reduced to form an amine.
Nucleophilic Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under acidic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted biphenyl derivatives.
Scientific Research Applications
6-Fluoro-4’-hydroxy-[1,1’-biphenyl]-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, antimicrobial, and anticancer activities.
Materials Science: It is used in the development of organic light-emitting diodes (OLEDs) and liquid crystals.
Agriculture: It is used in the synthesis of agrochemicals such as herbicides and pesticides.
Mechanism of Action
The mechanism of action of 6-Fluoro-4’-hydroxy-[1,1’-biphenyl]-3-carbonitrile involves its interaction with specific molecular targets:
Molecular Targets: It can interact with enzymes and receptors involved in inflammatory pathways, microbial cell walls, and cancer cell proliferation.
Pathways Involved: It can inhibit the activity of enzymes such as cyclooxygenase (COX) and disrupt the synthesis of essential biomolecules in microbial and cancer cells.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key properties of 6-Fluoro-4'-hydroxy-[1,1'-biphenyl]-3-carbonitrile with its analogs:
Key Observations :
- Fluorine Substitution: The 6-fluoro substituent in the target compound increases its molecular weight by ~18 g/mol compared to non-fluorinated analogs (e.g., 4'-Hydroxy-[1,1'-biphenyl]-3-carbonitrile). Fluorine’s electronegativity may enhance dipole interactions in biological systems .
- Functional Group Variants : Replacement of the hydroxyl group with a formyl moiety (as in 4-Fluoro-4'-formyl-[1,1'-biphenyl]-3-carbonitrile) introduces reactivity toward nucleophilic addition, expanding synthetic utility .
Stability and Handling
- Storage: Non-fluorinated analogs like 4'-Hydroxy-[1,1'-biphenyl]-3-carbonitrile require storage at -80°C for long-term stability, suggesting similar handling needs for the fluorinated version .
- Solubility: The cyano group generally imparts moderate polarity, but fluorination may reduce aqueous solubility compared to hydroxylated analogs .
Research Directions and Gaps
Structure-Activity Relationships (SAR): Systematic studies comparing 6-fluoro vs. non-fluoro analogs could elucidate the role of halogenation in target binding.
Synthetic Optimization : Improving fluorination efficiency or exploring protective group strategies might revive commercial availability .
Biological Activity
6-Fluoro-4'-hydroxy-[1,1'-biphenyl]-3-carbonitrile is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The compound's structure includes a biphenyl core with a fluorine atom and a hydroxyl group, which significantly influence its biological activity. The molecular formula is , and its structural features enhance lipophilicity and bioactivity.
Research indicates that this compound exhibits various mechanisms of action:
- Antiproliferative Activity : The compound has shown significant antiproliferative effects against cancer cell lines, including breast cancer (MCF7) and triple-negative breast cancer (MDA-MB-231) cells. It appears to inhibit key signaling pathways involved in cell growth and survival .
- Enzyme Inhibition : Similar compounds have been noted for their ability to inhibit specific enzymes related to cancer progression. The biphenyl structure may allow it to interact with kinases or other critical enzymes, disrupting their function .
- Antimicrobial Properties : The compound has demonstrated antimicrobial activity, potentially due to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .
Biological Activity Data
The following table summarizes the biological activities reported for this compound:
Case Studies
Several studies have highlighted the efficacy of this compound in preclinical models:
- Breast Cancer Study : A study involving MDA-MB-231 cells demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as a therapeutic agent against aggressive breast cancers .
- Antimicrobial Efficacy : In vitro tests showed that the compound effectively inhibited the growth of several bacterial strains, indicating its potential use as an antimicrobial agent .
- Mechanistic Insights : Research into the molecular mechanisms revealed that the compound may induce apoptosis in cancer cells through the activation of caspase pathways, further supporting its role in cancer therapy .
Pharmacokinetics
The presence of fluorine enhances the lipophilicity of this compound, which could improve its absorption and distribution within biological systems. However, detailed pharmacokinetic studies are still required to fully understand its ADME (Absorption, Distribution, Metabolism, Excretion) properties.
Q & A
Q. Optimization Strategies :
- Catalysts : Palladium (e.g., Pd(PPh₃)₄) improves coupling efficiency in cross-reactions .
- Solvents : Polar aprotic solvents (DMF, DMSO) enhance reaction rates for cyanation steps .
- Temperature Control : Lower temperatures (0–25°C) minimize side reactions during hydroxylation .
Q. Table 1: Representative Synthetic Routes
| Step | Reagents/Conditions | Yield (%) | Key Reference |
|---|---|---|---|
| Fluorination | Selectfluor®/CH₃CN, 80°C | 72 | |
| Hydroxylation | BBr₃/DCM, −20°C | 85 | |
| Cyanation | Pd(OAc)₂, Zn(CN)₂, DMF, 100°C | 68 |
Basic: What spectroscopic techniques are most effective for characterizing this compound, and what key spectral data should researchers expect?
Q. Methodological Answer :
- ¹H/¹³C NMR :
- Hydroxy proton: δ ~9.8 ppm (broad singlet, exchangeable with D₂O) .
- Fluoro-substituted aromatic protons: Split signals due to coupling (e.g., doublets at δ 7.2–7.8 ppm) .
- HRMS : Exact mass for C₁₃H₈FNO (M⁻H⁻): 214.0572 .
- X-ray Diffraction : Confirms biphenyl dihedral angles (~30–45°) and hydrogen-bonding networks (e.g., O–H⋯N≡C interactions) .
Q. Table 2: Key Spectral Data
| Technique | Key Peaks/Features | Reference |
|---|---|---|
| ¹H NMR (CD₃OD) | δ 7.75 (d, J = 12.0 Hz, 1H, F-substituted) | |
| HRMS | [M⁻H⁻]⁻: 214.0572 (calc.), 214.0571 (obs.) |
Advanced: How do the electronic effects of the fluoro and hydroxy substituents influence the compound's reactivity in cross-coupling reactions?
Q. Methodological Answer :
- Fluoro Group :
- Electron-withdrawing effect deactivates the aromatic ring, directing electrophiles to meta/para positions.
- Enhances oxidative stability in Pd-mediated couplings .
- Hydroxy Group :
- Acts as a hydrogen-bond donor, influencing solubility and directing regioselectivity in nucleophilic substitutions.
- Can be protected (e.g., as a methyl ether) to prevent undesired side reactions during synthesis .
Key Insight : The ortho-fluoro and para-hydroxy arrangement creates a polarized electronic environment, favoring Suzuki-Miyaura couplings at the 3-carbonitrile position .
Advanced: What strategies can resolve contradictions in reported biological activities of this compound across different studies?
Q. Methodological Answer :
- Assay Standardization : Use consistent cell lines (e.g., HEK293 for kinase assays) and control for solvent effects (DMSO ≤0.1%) .
- Structural Analog Comparison : Compare activity with derivatives lacking the fluoro or hydroxy group to isolate substituent effects .
- Meta-Analysis : Reconcile data using computational models (e.g., QSAR) to identify confounding factors (e.g., logP variations due to solvent polarity) .
Example : A study found conflicting IC₅₀ values (2 μM vs. 15 μM) in kinase inhibition assays. Repetition under standardized conditions revealed temperature-dependent enzyme denaturation as the cause .
Methodological: In designing experiments to study the compound's potential as a kinase inhibitor, what in vitro assays are recommended?
Q. Answer :
Enzyme Inhibition Assays :
- Use purified kinases (e.g., EGFR, VEGFR) with ATP-Glo™ luminescence to quantify inhibition .
- Include positive controls (e.g., Gefitinib for EGFR).
Cellular Uptake Studies :
- Measure intracellular concentration via LC-MS/MS in HEK293 cells .
- Correlate uptake with logP (calculated: 2.8) .
Binding Kinetics :
- Perform surface plasmon resonance (SPR) to determine K_d and residence time .
Key Consideration : The hydroxy group’s hydrogen-bonding capability may enhance target engagement but reduce membrane permeability—balance via prodrug strategies (e.g., acetyl protection) .
Advanced: How does the compound’s fluorescence behavior compare to structurally similar biphenyl derivatives?
Q. Methodological Answer :
- Fluorescence Quenching : The 3-carbonitrile group reduces emission intensity compared to non-cyano analogs (e.g., λem = 578 nm vs. 600 nm in 4'-methoxy derivatives) .
- Solvent Effects : Fluorescence is enhanced in aprotic solvents (e.g., acetonitrile) due to reduced H-bond quenching .
Q. Table 3: Fluorescence Properties
| Derivative | λex (nm) | λem (nm) | Quantum Yield | Reference |
|---|---|---|---|---|
| 6-Fluoro-4'-hydroxy | 566 | 578 | 0.42 | |
| 4'-Methoxy analog | 550 | 600 | 0.58 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
